molecular formula C10H7ClN2O3 B2600855 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 334832-82-5

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B2600855
CAS No.: 334832-82-5
M. Wt: 238.63
InChI Key: MFQVFEHBGPWURG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, along with a hydroxyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with different positions of the hydroxyl and carboxylic acid groups.

    1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and biological activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQVFEHBGPWURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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